Calcium 4-[[1-[[(4-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-3-nitrobenzenesulfonate
CAS No.: 85005-80-7
Cat. No.: VC18452969
Molecular Formula: C34H30CaN8O16S2
Molecular Weight: 910.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85005-80-7 |
|---|---|
| Molecular Formula | C34H30CaN8O16S2 |
| Molecular Weight | 910.9 g/mol |
| IUPAC Name | calcium;4-[[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-nitrobenzenesulfonate |
| Standard InChI | InChI=1S/2C17H16N4O8S.Ca/c2*1-10(22)16(17(23)18-11-3-5-12(29-2)6-4-11)20-19-14-8-7-13(30(26,27)28)9-15(14)21(24)25;/h2*3-9,16H,1-2H3,(H,18,23)(H,26,27,28);/q;;+2/p-2 |
| Standard InChI Key | LJZNJAZFGMKGKA-UHFFFAOYSA-L |
| Canonical SMILES | CC(=O)C(C(=O)NC1=CC=C(C=C1)OC)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])[N+](=O)[O-].CC(=O)C(C(=O)NC1=CC=C(C=C1)OC)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])[N+](=O)[O-].[Ca+2] |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s systematic name reflects its intricate architecture, which integrates multiple functional groups:
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Azo group: Facilitates chromophoric properties and redox activity .
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Sulfonate group: Enhances water solubility and stability.
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Nitro and methoxy groups: Influence electronic properties and biological interactions .
Molecular Formula:
Molecular Weight: 910.854 g/mol.
CAS Registry: 85005-80-7 .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 910.854 g/mol | |
| EINECS Number | 310-211-2 | |
| Appearance | White crystalline powder |
Synthesis and Reaction Dynamics
Synthetic Pathways
The synthesis involves multi-step reactions, typically starting with nitrobenzene derivatives and chlorosulfonic acid. Key steps include:
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Sulfonation: Nitrobenzene reacts with chlorosulfonic acid under controlled conditions (90–150°C) to form the sulfonic acid intermediate .
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Azo Coupling: Introduction of the azo group via diazotization and coupling with a methoxyphenyl-containing precursor .
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Calcium Salt Formation: Neutralization with calcium hydroxide or carbonate to yield the final product .
Critical Parameters:
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Molar Ratio: Nitrobenzene to chlorosulfonic acid (1:0.4–0.6) minimizes residual reagents .
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Temperature: Optimized at 120°C for 5 hours to maximize yield .
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Purification: Chromatography (HPLC) and recrystallization ensure >98% purity.
Table 2: Synthesis Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 120°C | 98.2% |
| Molar Ratio (Nitro:Cl) | 1:0.5 | 97.5% |
| Reaction Time | 5 hours | 95.8% |
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: Decomposes above 250°C without melting.
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Solubility: Highly soluble in polar solvents (e.g., water, DMSO) due to sulfonate group .
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Redox Activity: The nitro group undergoes reduction to amine under acidic conditions .
Spectroscopic Characterization
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NMR: -NMR peaks at δ 8.2 (aromatic protons), δ 3.8 (methoxy group).
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IR: Stretching vibrations at 1520 cm (N=N), 1350 cm (S=O).
Applications and Industrial Relevance
Medicinal Chemistry
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Anticancer Research: Azo derivatives exhibit intercalation with DNA, inhibiting replication.
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Antimicrobial Agents: Sulfonate groups enhance bioavailability and target bacterial cell walls .
Materials Science
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Dyes and Pigments: Chromophoric azo group provides vivid coloration for textiles .
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Biological Staining: Used as a marker in histopathology due to selective binding.
Table 3: Industrial Applications
| Sector | Use Case | Mechanism |
|---|---|---|
| Pharmaceuticals | Drug intermediate | DNA interaction |
| Textiles | Azo dye production | Chromophore stability |
| Biotechnology | Cellular imaging | Sulfonate-mediated binding |
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